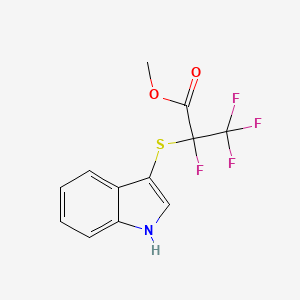
N-(4-Methyl-quinazolin-2-yl)-N'-(phenothiazine-10-carbonyl)-guanidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(E)-AMINO[(4-METHYLQUINAZOLIN-2-YL)AMINO]METHYLIDENE]-10H-PHENOTHIAZINE-10-CARBOXAMIDE is a complex organic compound that belongs to the class of phenothiazine derivatives. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine. Its unique structure, which includes a quinazoline moiety and a phenothiazine core, contributes to its distinctive chemical and biological properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-AMINO[(4-METHYLQUINAZOLIN-2-YL)AMINO]METHYLIDENE]-10H-PHENOTHIAZINE-10-CARBOXAMIDE typically involves the condensation of 4-methylquinazoline-2-amine with phenothiazine-10-carboxylic acid. The reaction is carried out under reflux conditions in the presence of a suitable condensing agent, such as dicyclohexylcarbodiimide (DCC), to facilitate the formation of the amide bond .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a multi-step process that includes the synthesis of intermediate compounds, purification, and final condensation. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions
N-[(E)-AMINO[(4-METHYLQUINAZOLIN-2-YL)AMINO]METHYLIDENE]-10H-PHENOTHIAZINE-10-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinazoline moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols; reactions are conducted in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce amine derivatives .
科学的研究の応用
N-[(E)-AMINO[(4-METHYLQUINAZOLIN-2-YL)AMINO]METHYLIDENE]-10H-PHENOTHIAZINE-10-CARBOXAMIDE has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a DNA intercalator and its interactions with various biomolecules.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of N-[(E)-AMINO[(4-METHYLQUINAZOLIN-2-YL)AMINO]METHYLIDENE]-10H-PHENOTHIAZINE-10-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound is known to intercalate into DNA, disrupting the normal function of the genetic material. This intercalation can lead to the inhibition of DNA replication and transcription, ultimately resulting in cell death. Additionally, the compound may interact with various enzymes and receptors, modulating their activity and contributing to its biological effects .
類似化合物との比較
N-[(E)-AMINO[(4-METHYLQUINAZOLIN-2-YL)AMINO]METHYLIDENE]-10H-PHENOTHIAZINE-10-CARBOXAMIDE can be compared with other phenothiazine derivatives and quinazoline-based compounds:
Phenothiazine Derivatives: Compounds such as chlorpromazine and promethazine share the phenothiazine core but differ in their substituents and biological activities.
Quinazoline-Based Compounds: Erlotinib and gefitinib are examples of quinazoline-based drugs used in cancer therapy.
The uniqueness of N-[(E)-AMINO[(4-METHYLQUINAZOLIN-2-YL)AMINO]METHYLIDENE]-10H-PHENOTHIAZINE-10-CARBOXAMIDE lies in its combined phenothiazine and quinazoline moieties, which contribute to its distinct chemical and biological properties .
特性
分子式 |
C23H18N6OS |
|---|---|
分子量 |
426.5 g/mol |
IUPAC名 |
N-[(E)-N'-(4-methylquinazolin-2-yl)carbamimidoyl]phenothiazine-10-carboxamide |
InChI |
InChI=1S/C23H18N6OS/c1-14-15-8-2-3-9-16(15)26-22(25-14)27-21(24)28-23(30)29-17-10-4-6-12-19(17)31-20-13-7-5-11-18(20)29/h2-13H,1H3,(H3,24,25,26,27,28,30) |
InChIキー |
ROXRIQSMIMDHJW-UHFFFAOYSA-N |
異性体SMILES |
CC1=NC(=NC2=CC=CC=C12)/N=C(\N)/NC(=O)N3C4=CC=CC=C4SC5=CC=CC=C53 |
正規SMILES |
CC1=NC(=NC2=CC=CC=C12)N=C(N)NC(=O)N3C4=CC=CC=C4SC5=CC=CC=C53 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-(2,4-dichlorophenyl)-2-(2,3-dihydro-9H-imidazo[1,2-a]benzimidazol-9-yl)ethanone](/img/structure/B11643145.png)
![5,12-Diphenyl-5,12-diazapentacyclo[7.5.2.02,8.03,7.010,14]hexadec-15-ene-4,6,11,13-tetrone](/img/structure/B11643149.png)
![Dimethyl 2-[(2-nitrobenzoyl)amino]terephthalate](/img/structure/B11643157.png)
![N-[4-(acetylamino)phenyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B11643163.png)
![(4-Bromophenyl)[2-(4-methoxyphenyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazin-5-YL]methanone](/img/structure/B11643165.png)
![(5Z)-5-{[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]methylidene}-3-methyl-1,3-thiazolidine-2,4-dione](/img/structure/B11643169.png)

![Methyl 6-({2-[(4-chloro-2,5-dimethoxyphenyl)amino]-2-oxoethyl}sulfanyl)-5-cyano-4-(2-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate](/img/structure/B11643176.png)
![4-(4-Allyl-5-mercapto-4H-[1,2,4]triazol-3-yl)-1-(3-methyl-butoxy)-butan-2-ol](/img/structure/B11643188.png)
![tert-butyl [(4-butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B11643194.png)
![8-(4-chlorobenzoyl)-4-methyl-9-phenyl-2H-furo[2,3-h]chromen-2-one](/img/structure/B11643208.png)
![2,6-Dimethoxy-4-({4-[(2,3,4-trimethoxyphenyl)methyl]piperazin-1-YL}methyl)phenol](/img/structure/B11643213.png)
